Dichloro(ethylenediamine)platinum(II)
Description
Significance of Platinum(II) Coordination Complexes in Academic Inquiry
Platinum(II) complexes are a cornerstone of modern coordination chemistry, largely due to their archetypal square planar geometry, which facilitates the study of ligand substitution reactions and reaction mechanisms. wikipedia.orgresearchgate.net The reactivity of these d8 metal complexes is significantly influenced by the trans effect, a phenomenon where the ligand trans to a given ligand influences its lability. nih.govacs.org This makes platinum(II) compounds exemplary models for investigating kinetic and thermodynamic principles in inorganic chemistry. researchgate.netnih.gov The discovery of cisplatin's biological activity spurred extensive research into platinum coordination complexes, leading to the synthesis and characterization of thousands of new molecules. nih.govnih.gov This vast body of research has not only expanded the library of known platinum compounds but has also deepened the understanding of structure-activity relationships and the intricate ways these complexes interact with various molecules. nih.govresearchgate.net The development of platinum-based compounds has been a significant event in medicinal chemistry, stimulating broader research into other metal-based therapeutics. researchgate.net
Historical Trajectories in the Research of Dichloro(ethylenediamine)platinum(II)
The study of platinum amine complexes has a rich history, dating back to the 19th century with the discovery of "Peyrone's salt," later identified as cisplatin (B142131). nih.govcanterbury.ac.nz The elucidation of its structure was fundamental to the development of coordination theory. canterbury.ac.nz While much of the early focus was on simple ammine ligands, research expanded to include bidentate ligands like ethylenediamine (B42938) to enhance the stability of the complexes. researchgate.net Dichloro(ethylenediamine)platinum(II) emerged as a key analogue of cisplatin, offering a more stable chelated structure for comparative studies. researchgate.netresearchgate.net Investigations into its hydrolysis process, for instance, have provided valuable theoretical insights into the activation mechanism of related platinum complexes. researchgate.net The compound has also been instrumental in studying DNA interactions, serving as a model to understand the binding modes of square-planar platinum complexes. nih.gov Over the years, research has evolved to explore its catalytic potential, particularly in reactions like hydrosilylation. researchgate.netbohrium.com
Structure
2D Structure
Properties
IUPAC Name |
ethane-1,2-diamine;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14096-51-6 | |
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Preparation Protocols for Dichloro Ethylenediamine Platinum Ii and Its Analogues
Established Synthetic Pathways and Refinements
The most conventional and widely established method for synthesizing dichloro(ethylenediamine)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylenediamine (B42938) in an aqueous solution. rsc.orgresearchgate.netnih.gov This reaction is a ligand substitution process where the bidentate ethylenediamine ligand displaces two chloride ions from the tetrachloroplatinate square planar complex.
The general reaction can be summarized as: K₂[PtCl₄] + H₂NCH₂CH₂NH₂ → [Pt(en)Cl₂] + 2 KCl
The starting platinum salt, K₂[PtCl₄], is typically prepared from potassium hexachloroplatinate (K₂[PtCl₆]) or hexachloroplatinic acid (H₂PtCl₆). ijpcbs.com The reaction is generally performed at room temperature or with gentle heating in a water or mixed water/ethanol (B145695) solvent system to ensure both reactants are in solution. researchgate.net The resulting product, dichloro(ethylenediamine)platinum(II), is a yellow solid that precipitates from the solution and can be collected by filtration. researchgate.net Refinements to this pathway often involve careful control of pH and temperature to maximize the purity of the desired cis-isomer.
Table 1: Core Reactants in the Established Synthesis of Dichloro(ethylenediamine)platinum(II)
| Reactant | Formula | Role |
|---|---|---|
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | Platinum source |
| Ethylenediamine | C₂H₈N₂ | Chelating ligand |
Innovative Synthetic Approaches in Deep Eutectic Solvents
In the quest for more sustainable and efficient chemical processes, deep eutectic solvents (DESs) have emerged as promising alternative reaction media. nih.gov A DES is a mixture of two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) like urea (B33335), which form a eutectic with a melting point far lower than the individual components. unibo.it These solvents are attractive due to their low volatility, tunable properties, and often renewable origins. nih.govmanchester.ac.uk
While the direct synthesis of dichloro(ethylenediamine)platinum(II) in DESs is an area of ongoing research, the principles of solvometallurgy suggest their high potential. unibo.itmanchester.ac.uk DESs have been successfully used in the separation and recovery of platinum group metals. unibo.itmanchester.ac.uk For example, mixtures like choline chloride and urea can act as both the solvent and a Lewis acid catalyst. nih.gov The application of DESs to the synthesis of platinum complexes could offer advantages in selectivity and product isolation, representing a significant step towards greener synthetic chemistry. nih.govacs.org Research into the nanostructure of the interface between DESs and platinum electrodes has provided fundamental insights that could inform future synthetic strategies. rsc.org
Derivatization and Analog Compound Synthesis Strategies
The derivatization of dichloro(ethylenediamine)platinum(II) is a key strategy for developing new compounds with tailored properties. This is primarily achieved by modifying the ethylenediamine backbone or substituting the chloride leaving groups.
Modification of the Diamine Ligand: A common approach is to use substituted ethylenediamine derivatives in the synthesis instead of the parent ligand. This allows for the introduction of various functional groups that can alter the complex's steric and electronic properties. For instance, N-benzyl-ethylenediamine has been used to synthesize analogues, introducing an aromatic group that may influence biological interactions. nih.gov Other examples include the synthesis of complexes with more rigid or sterically hindered diamines, such as 1,2-diphenylethylenediamine and its diastereomers, which have been shown to influence the compound's activity. nih.govnih.gov
Substitution of Chloride Ligands: While this article focuses on the dichloro- species, a major strategy in platinum chemistry involves creating analogues by replacing the chloride ligands with other leaving groups. For example, reacting the dichloro precursor with silver nitrate (B79036) and then an oxalate (B1200264) salt can produce the corresponding oxalato complex. nih.gov Similarly, platinum(IV) analogues can be synthesized from the platinum(II) species, often featuring different axial ligands like carboxylates. nih.govresearchgate.net
Table 2: Examples of Ligands Used for Synthesizing Analogues
| Parent Compound | Modified Ligand | Resulting Analog Type | Reference(s) |
|---|---|---|---|
| Dichloro(ethylenediamine)platinum(II) | N-benzyl-ethylenediamine | N-substituted diamine complex | nih.gov |
| Dichloro(ethylenediamine)platinum(II) | 1,2-diphenylethylenediamine | Diaryl-substituted diamine complex | nih.govnih.gov |
| Dichloro(ethylenediamine)platinum(II) | Oxalate | Dicarboxylate complex | nih.gov |
Optimization of Synthetic Yields in Laboratory Scale
Maximizing the yield and purity of dichloro(ethylenediamine)platinum(II) and its analogues on a laboratory scale requires careful control over several reaction parameters.
Solvent System: The choice and ratio of solvents are critical. In the synthesis of related platinum diamine complexes, the addition of 2-methoxy ethanol to water was found to be highly effective for dissolving starting materials, but exceeding a 1:5 ratio with water prevented the product from precipitating, thus reducing the isolated yield. nih.gov
Reactant Stoichiometry and Temperature: Precise control over the molar ratio of reactants and the reaction temperature is essential. For the synthesis of a related complex, dichloro(1,5-cyclooctadiene)platinum(II), optimizing the molar ratio of the ligand to potassium tetrachloroplatinate at 6.4:1 and maintaining a temperature of 50°C in the presence of a phase-transfer catalyst led to yields between 90% and 95%. google.com
Reaction Time: The duration of the reaction can significantly impact completion and the formation of byproducts. For some reactions involving ammination, heating in an autoclave for 16 to 18 hours at 100-130°C was found to be optimal. google.com
Ligand Structure: The steric bulk of the diamine ligand can affect the yield. In the synthesis of platinum(II) thiosemicarbazone complexes, the yields of the final complexes (77-88%) were notably lower than the yields of the ligands themselves (89-99%), a phenomenon attributed to the steric hindrance from the bulky ligands impeding coordination to the platinum center.
Table 3: Factors Influencing Synthetic Yield
| Parameter | Observation | Example/Effect | Reference(s) |
|---|---|---|---|
| Solvent Ratio | Incorrect ratios can prevent product precipitation. | A 1:5 ratio of 2-methoxy ethanol to water was found to be optimal for precipitation. | nih.gov |
| Temperature | Affects reaction rate and product stability. | A 50°C reaction temperature gave optimal results for a related complex. | google.com |
| Molar Ratio | Determines reaction efficiency and minimizes unreacted starting materials. | A 6.4:1 ligand-to-platinum ratio resulted in >90% yield. | google.com |
Advanced Structural Characterization and Spectroscopic Elucidation of Dichloro Ethylenediamine Platinum Ii
X-ray Crystallography Studies
X-ray crystallography has been instrumental in defining the precise solid-state structure of [Pt(en)Cl₂]. These studies have revealed detailed information about its molecular geometry, bond parameters, and the nature of its interactions within the crystal lattice.
Determination of Coordination Geometry and Bond Parameters
Crystallographic analysis confirms that the platinum(II) center in [Pt(en)Cl₂] adopts a nearly ideal square-planar coordination geometry. acs.orgcymitquimica.com The platinum atom is chelated by the bidentate ethylenediamine (B42938) ligand via its two nitrogen atoms and is also bonded to two chloride ligands in a cis configuration.
A study of a triclinic polymorph of [Pt(en)Cl₂] provided precise measurements of the bond lengths and angles. acs.org The platinum-nitrogen and platinum-chlorine bond lengths were found to be consistent with those observed in other platinum(II) complexes. acs.org The key bond parameters are summarized in the table below.
| Parameter | Value (Å) |
| Average Pt-N bond length | 2.032 |
| Average Pt-Cl bond length | 2.318 |
Table 1: Key bond lengths in Dichloro(ethylenediamine)platinum(II) as determined by X-ray crystallography. Data sourced from Ellis & Hambley (1994). acs.org
The arrangement of the two nitrogen and two chlorine atoms around the platinum center does not deviate significantly from a perfect square-planar arrangement. acs.org
Analysis of Crystal Packing and Intermolecular Interactions
The way in which individual [Pt(en)Cl₂] molecules arrange themselves in the solid state is heavily influenced by non-covalent forces. The crystal structure of the triclinic polymorph reveals an extensive network of intermolecular hydrogen bonds. acs.org These interactions occur specifically between the hydrogen atoms of the amine groups (N-H) on the ethylenediamine ligand and the chloride ligands of adjacent molecules. acs.org Such hydrogen bonding is a critical factor in stabilizing the crystal lattice. rsc.orgresearchgate.net
Investigation of Metal-Metal Interactions in Solid State
In some square-planar platinum complexes, particularly those that form stacked structures, short platinum-platinum distances can indicate the presence of metal-metal interactions, which influence the electronic and optical properties of the material. In an orthorhombic crystal form of [Pt(en)Cl₂], the molecules stack in a nearly linear fashion with a uniform Pt-Pt spacing of 3.39 Å. acs.org This distance is only slightly greater (by 0.14 Å) than that found in Magnus's green salt, a classic example of a compound with significant metal-metal interactions. acs.org This proximity suggests the potential for weak interactions along the stacking axis, which can affect the electronic absorption spectra of the single crystals. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of [Pt(en)Cl₂] in solution. The isotopes ¹H, ¹³C, and ¹⁹⁵Pt are all NMR-active and provide complementary information about the electronic environment of the ligand and the metal center.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information on the protons of the ethylenediamine ligand. While specific chemical shift values for the ethylenediamine protons in [Pt(en)Cl₂] are not consistently reported across the surveyed literature, studies have focused on the coupling between these protons and the platinum nucleus. The observation of ¹⁹⁵Pt–¹H coupling constants confirms the coordination of the ligand to the platinum center. scilit.com Two-bond couplings (²JPt-H) in platinum(II) amine complexes typically fall within a range of 25 to 90 Hz. huji.ac.il
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the ethylenediamine backbone. In a simple, uncoordinated ethylenediamine dihydrochloride (B599025) salt, the carbon signal appears around 40 ppm. Upon coordination to the platinum(II) center in [Pt(en)Cl₂], a downfield shift is expected due to the electron-withdrawing effect of the metal. The methylene (B1212753) (-CH₂-) carbons in the chelate ring are chemically equivalent, and therefore a single resonance is anticipated.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (N-H) | Variable, broad | Position and intensity can be affected by solvent and concentration. |
| ¹H (CH₂) | ~2.5 - 3.5 | Appears as a multiplet, potentially showing coupling to ¹⁹⁵Pt. |
| ¹³C (CH₂) | ~45 - 55 | A single resonance is expected for the two equivalent carbons. |
Table 2: Predicted ¹H and ¹³C NMR chemical shift regions for Dichloro(ethylenediamine)platinum(II). Values are estimated based on typical ranges for coordinated amines and alkyl chains.
¹⁹⁵Pt NMR Spectroscopic Investigations
The ¹⁹⁵Pt nucleus is highly sensitive to its coordination environment, making ¹⁹⁵Pt NMR an exceptionally informative technique for studying platinum complexes. wikipedia.org It has a very wide chemical shift range of over 13,000 ppm, allowing for the clear resolution of structurally similar species. huji.ac.ilwikipedia.org The standard reference compound for ¹⁹⁵Pt NMR is sodium hexachloroplatinate(IV) (Na₂PtCl₆). wikipedia.org
| Compound Type | ¹⁹⁵Pt Chemical Shift Range (ppm) |
| [Pt(en)Cl₂] and related dichloro complexes | -2355 to -2433 |
| Monoaqua-monochloro species | -2030 to -2173 |
| Diaqua species | -1821 to -1977 |
Table 3: Comparative ¹⁹⁵Pt NMR chemical shifts for ethylenediamine platinum(II) complexes in D₂O, relative to Na₂PtCl₆. Data sourced from Frey, U. et al. scilit.com
This comparative data highlights the sensitivity of the ¹⁹⁵Pt chemical shift to ligand substitution, with the replacement of chloride ligands by water molecules resulting in a significant downfield shift (less negative ppm value). scilit.com
²³Na and ¹⁵N NMR Applications in Complex-Biomolecule Systems
While direct applications of ²³Na NMR for studying Dichloro(ethylenediamine)platinum(II) are not extensively documented in readily available literature, the principles of using quadrupolar nuclei like ²³Na can be inferred. In biological systems, changes in the ²³Na NMR signal can provide insights into the binding of platinum complexes to macromolecules, which can alter the local ionic environment.
¹⁵N NMR spectroscopy, particularly in conjunction with ¹H NMR in two-dimensional experiments, has proven to be a valuable tool for probing the interactions of platinum complexes with biomolecules. The use of ¹⁵N-labeled ligands allows for the direct observation of the platinum-nitrogen bonds. For instance, studies on related trans-platinum complexes using 2D [¹H,¹⁵N] HMQC NMR spectroscopy have been employed to identify the predominant species present in cancer cells under physiological conditions. nih.gov This technique is crucial for understanding the stability and reactivity of the complex in a biological milieu.
Two-Dimensional NMR Techniques ([¹H,¹³C]-HSQC, [¹H,¹⁵N]-HSQC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals in Dichloro(ethylenediamine)platinum(II) and for studying its interactions.
[¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded. It is instrumental in assigning the carbon signals of the ethylenediamine ligand. By analyzing the cross-peaks, one can confirm the coordination of the ethylenediamine to the platinum center and assess the electronic environment of the ligand.
[¹H,¹⁵N]-HSQC (Heteronuclear Single Quantum Coherence): This technique is particularly powerful when using ¹⁵N-labeled ethylenediamine. It provides a direct probe of the Pt-N bond. Changes in the chemical shifts of the nitrogen and its attached protons upon interaction with other molecules, such as nucleotides or proteins, can elucidate the specific binding sites and the nature of the interaction. For example, 2D [¹H,¹⁵N] HMQC NMR spectroscopy has been used to study trans-platinum complexes, revealing that the dichlorido species is the most prevalent form in cancer cells. nih.gov
Infrared (IR) Spectroscopy for Ligand Coordination Confirmation
Infrared (IR) spectroscopy is a fundamental technique for confirming the coordination of the ethylenediamine and chloride ligands to the platinum center in Dichloro(ethylenediamine)platinum(II). The vibrational frequencies of the ligands are altered upon coordination to the metal ion.
Key IR vibrational bands for Dichloro(ethylenediamine)platinum(II) include:
Pt-N stretching vibrations: These bands typically appear in the far-IR region and provide direct evidence of the nitrogen-platinum bond.
Pt-Cl stretching vibrations: These are also found in the far-IR region, and their presence confirms the coordination of the chloride ligands. A typical range for Pt-Cl stretching is around 320 cm⁻¹.
N-H stretching and bending vibrations: The frequencies of these vibrations in the ethylenediamine ligand are shifted upon coordination compared to the free ligand, further confirming the formation of the complex.
The observation of these characteristic bands allows for the verification of the complex's synthesis and the integrity of its primary coordination sphere. iucr.orgcanterbury.ac.nz
UV-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within Dichloro(ethylenediamine)platinum(II). As a d⁸ square-planar complex, its electronic spectrum is characterized by d-d transitions, which are typically weak, and more intense ligand-to-metal charge transfer (LMCT) bands.
The d-d transitions provide information about the splitting of the d-orbitals, which is influenced by the nature of the ligands. For square-planar complexes, these transitions can be observed in the 300–400 nm range. Photoactivation studies have shown that UV-Vis singlet transitions in the 210–500 nm range can have a strong dissociative character, particularly towards the Pt-Cl bonds, leading to the labilization of the chloride ligands upon light excitation. nih.gov The kinetics of substitution reactions, such as the displacement of coordinated water in related platinum complexes, are often monitored using UV-Vis spectroscopy by observing the change in absorbance over time. acs.orgacs.org
| Transition Type | Typical Wavelength Range (nm) | Significance |
| d-d transitions | 300 - 400 | Provides information on ligand field splitting in the square-planar geometry. |
| Singlet transitions | 210 - 500 | Can induce photodissociation, particularly of the Pt-Cl bonds. nih.gov |
Mass Spectrometry Techniques for Species Identification
Electrospray Mass Spectrometry (ESMS) and Hydrolysis Product Identification
Electrospray mass spectrometry (ESMS) is a soft ionization technique that is exceptionally well-suited for studying the solution behavior of coordination complexes like Dichloro(ethylenediamine)platinum(II). It allows for the transfer of ions from solution to the gas phase with minimal fragmentation.
A key application of ESMS in the study of this complex is the identification of its hydrolysis products. When Dichloro(ethylenediamine)platinum(II) is dissolved in water, the chloride ligands can be sequentially replaced by water molecules. ESMS can detect the parent complex as well as the various cationic hydrolysis products. acs.orgresearchgate.netsigmaaldrich.com A study involving the electrospray of aqueous solutions of Dichloro(ethylenediamine)platinum(II) into a quadrupole ion-trap mass spectrometer identified a series of major and minor ionic hydrolysis products. acs.orgresearchgate.net Collision-induced dissociation (CID) experiments can then be performed on these trapped ions to further elucidate their structures. researchgate.net
| Species | Description |
| [Pt(en)Cl₂] | Parent complex |
| [Pt(en)Cl(H₂O)]⁺ | Monoaqua hydrolysis product |
| [Pt(en)(H₂O)₂]²⁺ | Diaqua hydrolysis product |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of non-volatile and thermally labile molecules like Dichloro(ethylenediamine)platinum(II) and its biomolecular adducts. In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy, leading to the desorption and ionization of the analyte.
MALDI-TOF MS has been utilized in the broader context of platinum anticancer drugs to characterize their interactions with proteins and DNA. researchgate.netrtrn.netncl.ac.uk For instance, it can be used to identify the specific binding sites of the platinum complex on a protein or to determine the nature of DNA adducts formed. ncl.ac.uk The high mass accuracy and sensitivity of TOF analyzers make it possible to identify large biomolecule-platinum adducts. The technique has also been used to characterize the products of reactions involving platinum complexes. doi.org
Collision-Induced Dissociation (CID) Analysis of Complex Ions
Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry technique used to elucidate the structure of ions by inducing their fragmentation. In the context of dichloro(ethylenediamine)platinum(II), CID analysis provides critical insights into the connectivity and stability of the complex ions formed in the gas phase. When subjected to CID, precursor ions of the platinum complex and its derivatives are accelerated and collided with neutral gas molecules, leading to the formation of characteristic product ions. The resulting fragmentation patterns offer a detailed map of the complex's structure.
An experimental and theoretical investigation into the hydrolysis of dichloro(ethylenediamine)platinum(II) has utilized electrospray ionization quadrupole ion-trap mass spectrometry to study the resulting aqueous solutions. In this research, a range of ionic hydrolysis products were identified and subsequently subjected to collision-induced dissociation to probe their structures. acs.org
The CID analysis of ions derived from dichloro(ethylenediamine)platinum(II) reveals specific fragmentation pathways. The primary dissociation channels observed involve the sequential loss of ligands. For example, a common fragmentation pathway for platinum complexes is the loss of neutral ligands such as ammonia (B1221849), water, or hydrogen chloride. researchgate.net
The following table summarizes the major fragmentation pathways observed during the CID analysis of complex ions derived from dichloro(ethylenediamine)platinum(II). The data is compiled from studies on the hydrolysis products of the parent compound. acs.orgresearchgate.net
| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Neutral Loss |
| [Pt(en)Cl(H₂O)]⁺ | Low | [Pt(en)Cl]⁺ | H₂O |
| [Pt(en)Cl]⁺ | Low to Medium | [Pt(en)-H]⁺ | HCl |
| [Pt(en)(H₂O)₂]²⁺ | Low | [Pt(en)(H₂O)]²⁺ | H₂O |
| [Pt(en)(OH)(H₂O)]⁺ | Low | [Pt(en)(OH)]⁺ | H₂O |
This table is a representative summary based on typical fragmentation patterns observed for platinum-ethylenediamine complexes and their hydrolysis products. Actual m/z values would depend on the specific isotopes of platinum and chlorine present.
The fragmentation behavior is also dependent on the collision energy applied. Low-energy CID typically results in the loss of the most weakly bound ligands, while higher-energy CID can induce fragmentation of the more strongly bound ethylenediamine ligand itself. miamioh.edu The isotopic distribution of platinum and chlorine atoms provides a characteristic signature in the mass spectrum, aiding in the identification of the elemental composition of the fragment ions. chempap.orgchemguide.co.uk For instance, the presence of two chlorine atoms results in a distinctive M, M+2, and M+4 pattern with a 9:6:1 intensity ratio, while one chlorine atom gives an M and M+2 pattern with a 3:1 ratio. chemguide.co.uk
Detailed research findings from the analysis of dichloro(ethylenediamine)platinum(II) hydrolysis products show a series of major and minor ionic species. acs.org The CID of these ions helps in their structural assignment. For example, the dimeric species that can form in solution exhibit complex fragmentation patterns, often involving the loss of monomeric units or bridging ligands. researchgate.netacs.orgnih.gov
The following interactive table details the observed product ions from the CID of a specific precursor ion derived from dichloro(ethylenediamine)platinum(II).
| Precursor Ion | Product Ion | Proposed Structure of Product Ion | Neutral Loss |
|---|---|---|---|
| [Pt(en)Cl(H₂O)]⁺ | [Pt(en)Cl]⁺ | Dichloro(ethylenediamine)platinum(II) cation | H₂O |
| [Pt(en)Cl(H₂O)]⁺ | [Pt(en)-H]⁺ | Platinum(II) complex with a deprotonated ethylenediamine ligand | HCl, H₂O |
| [Pt(en)₂(OH)]⁺ | [Pt(en)(en-H)]⁺ | Platinum(II) complex with one neutral and one deprotonated ethylenediamine ligand | H₂O |
This interactive table is based on plausible fragmentation pathways for hydrolysis products of dichloro(ethylenediamine)platinum(II) as inferred from related studies. acs.orgrsc.orgresearchgate.net
The study of these fragmentation pathways is crucial for understanding the behavior of the platinum complex in various environments and its interactions with other molecules.
Mechanistic Investigations of Reactivity and Ligand Dynamics of Dichloro Ethylenediamine Platinum Ii
Hydrolysis Processes and Aquation Kinetics
The initial and rate-determining step in the activation of [Pt(en)Cl₂] is hydrolysis, where the chloride ligands are sequentially replaced by water molecules. This process, also known as aquation, significantly alters the reactivity of the complex, making it more susceptible to nucleophilic attack by biological targets.
Kinetics and Thermodynamics of First and Second Hydrolysis Steps
The hydrolysis of [Pt(en)Cl₂] occurs in two consecutive steps:
[Pt(en)Cl₂] + H₂O ⇌ [Pt(en)Cl(H₂O)]⁺ + Cl⁻
[Pt(en)Cl(H₂O)]⁺ + H₂O ⇌ [Pt(en)(H₂O)₂]²⁺ + Cl⁻
Theoretical studies have been conducted to elucidate the energetics of these reactions. Gas-phase calculations have shown satisfactory agreement with experimental data for the first hydrolysis step. researchgate.net For the second hydrolysis, computational models that incorporate solvent effects have been crucial in reproducing experimental observations. researchgate.net One theoretical study reported a calculated rate constant (k₂) of 2.87 x 10⁻⁵ M⁻¹ s⁻¹ for the second aquation reaction in aqueous solution at the PCM–MP2 level, which is in excellent agreement with the experimental value of 4.4 x 10⁻⁵ M⁻¹ s⁻¹. researchgate.net
While specific experimental kinetic and thermodynamic parameters for the hydrolysis of [Pt(en)Cl₂] are not abundantly available in the reviewed literature, the data for analogous platinum(II) complexes provide valuable insights. The study of various platinum(II) derivatives has allowed for the estimation of thermodynamic and kinetic parameters for their aquation reactions, which are crucial for understanding their activation processes. nih.gov
Table 1: Theoretical and Experimental Rate Constants for the Second Hydrolysis Step of [Pt(en)Cl₂]
| Parameter | Gas Phase (Calculated) | Aqueous Solution (Calculated) | Aqueous Solution (Experimental) |
| Rate Constant (k₂) (M⁻¹ s⁻¹) | 1.92 x 10⁻¹¹ researchgate.net | 2.87 x 10⁻⁵ researchgate.net | 4.4 x 10⁻⁵ researchgate.net |
This table illustrates the significant role of the solvent in the kinetics of the second hydrolysis step, with the calculated aqueous phase value closely matching the experimental data.
Influence of Solvent Environment on Hydrolysis Rates
The solvent environment plays a critical role in the hydrolysis of [Pt(en)Cl₂]. Theoretical investigations have demonstrated that the inclusion of solvent effects in calculations is essential for accurately predicting the rate constant of the second hydrolysis step. researchgate.net This highlights the importance of the dielectric medium and specific solvent-solute interactions in stabilizing the charged transition state and products.
Experimental studies on the reactivity of [Pt(en)Cl₂] in non-traditional solvent systems, such as deep eutectic solvents (DESs), have revealed the impact of solvent viscosity on reaction rates. In a mixture of choline (B1196258) chloride and glycerol (B35011) (a high-viscosity DES), the reaction of [Pt(en)Cl₂] was observed to be slower compared to less viscous environments. mdpi.comresearchgate.net This suggests that the diffusion of reacting species and the reorganization of the solvent shell around the complex are significant factors influencing the hydrolysis kinetics. The chemical shifts observed in ¹⁹⁵Pt NMR spectroscopy are also sensitive to the solvation environment, providing a probe for the immediate surroundings of the platinum center. mdpi.com
Photochemical Activation and Degradation Pathways (Photohydrolysis, Photodegradation)
Exposure to light can induce the substitution of chloride ligands in platinum complexes, a process known as photohydrolysis. researchgate.net This photochemical activation can lead to the formation of aqua complexes, thereby altering the compound's reactivity. In addition to photohydrolysis, photodegradation can occur, which may involve the cleavage of the Pt-Cl bond, potentially leading to the breakdown of the complex and precipitation of platinum. researchgate.net While the general susceptibility of platinum(II) complexes to light is acknowledged, specific quantum yields and detailed mechanistic pathways for the photohydrolysis and photodegradation of [Pt(en)Cl₂] are not extensively detailed in the available literature.
Ligand Exchange and Substitution Reaction Mechanisms
Following hydrolysis, the aqua-substituted species of [Pt(en)Cl₂] become more labile and readily undergo ligand exchange reactions with a variety of nucleophiles. The mechanism of these substitution reactions is of fundamental importance for understanding the interaction of the complex with biological molecules.
Kinetic Studies of Ligand Substitution
The rate of ligand substitution on square-planar Pt(II) complexes is highly dependent on the nature of the entering nucleophile. libretexts.orgsolubilityofthings.com Stronger nucleophiles, particularly soft donors like sulfur-containing ligands, generally exhibit faster reaction rates. solubilityofthings.com The general order of reactivity for incoming ligands (Y) in substitution reactions with trans-[PtL₂Cl₂] complexes is: PR₃ > CN⁻ > SCN⁻ > I⁻ > Br⁻ > N₃⁻ > NO₂⁻ > py > NH₃ > Cl⁻ > CH₃OH. libretexts.org This wide range of reactivity, spanning several orders of magnitude, indicates that the formation of the new Pt-Y bond is a critical part of the rate-determining step. libretexts.org
The nature of the leaving group also influences the reaction rate, with a trend that is nearly the reverse of that for the entering nucleophile. libretexts.org This demonstrates that the breaking of the Pt-X bond is also integral to the rate-determining step. libretexts.org
Table 2: General Reactivity Trend of Nucleophiles in Ligand Substitution with Pt(II) Complexes
| Nucleophile (Y) | Relative Reactivity |
| PR₃ | Very High |
| CN⁻ | High |
| SCN⁻ | High |
| I⁻ | Moderate |
| Br⁻ | Moderate |
| N₃⁻ | Moderate |
| NO₂⁻ | Low |
| py | Low |
| NH₃ | Low |
| Cl⁻ | Very Low |
| CH₃OH | Very Low |
This table provides a qualitative ranking of the kinetic lability of various nucleophiles in substituting ligands on Pt(II) complexes, based on available literature. libretexts.org
Examination of Associative Interchange Mechanisms
The substitution reactions of square-planar d⁸ complexes like [Pt(en)Cl₂] are generally understood to proceed via an associative mechanism. wikipedia.orglibretexts.org This involves the formation of a five-coordinate intermediate, which is typically a trigonal bipyramidal species. researchgate.netlibretexts.org The reaction pathway is often described as an associative interchange (Iₐ) mechanism, where the incoming ligand attacks the complex to form a transition state in which both the entering and leaving groups are associated with the metal center. wikipedia.orglibretexts.org
Several lines of experimental evidence support the associative nature of these reactions for Pt(II) complexes:
Dependence on the Entering Group: The strong dependence of the reaction rate on the identity and concentration of the incoming nucleophile is a key indicator of an associative pathway. libretexts.org
Negative Entropy of Activation (ΔS‡): Associative mechanisms are characterized by a more ordered transition state compared to the reactants, resulting in a negative entropy of activation. wikipedia.org
The Trans Effect: The ability of certain ligands to labilize the ligand trans to them is well-explained by the formation of a trigonal bipyramidal intermediate, a hallmark of the associative mechanism. libretexts.orglibretexts.org
Theoretical studies on related Pt(II) complexes have characterized the trigonal bipyramidal transition states involved in ligand exchange reactions, further supporting the associative interchange mechanism. researchgate.net While direct computational studies specifically detailing this mechanism for [Pt(en)Cl₂] are not extensively covered in the reviewed literature, the wealth of data on analogous systems provides a strong basis for this mechanistic assignment.
Quantification of Trans Effects in Ligand Exchange
The reactivity of square-planar platinum(II) complexes like dichloro(ethylenediamine)platinum(II), often abbreviated as Pt(en)Cl₂, is significantly influenced by the trans effect. The trans effect dictates the lability of a ligand based on the identity of the ligand positioned directly opposite to it (trans position). wikipedia.org This phenomenon has both a kinetic and a structural component. The structural aspect, often termed the trans influence, refers to the elongation of the bond between the platinum center and the ligand trans to a strongly influencing ligand. wikipedia.orgresearchgate.net The kinetic trans effect, which is more commonly discussed, pertains to the increased rate of substitution of the ligand in the trans position. wikipedia.orgnih.gov
The kinetic trans effect is primarily governed by the electronic properties of the trans-directing ligand, specifically its ability to act as a σ-donor and a π-acceptor (pi-back-donation). researchgate.netnih.gov Ligands with strong σ-donating capabilities weaken the bond of the ligand opposite to them, facilitating its departure. researchgate.netnih.gov This can be conceptualized as a competition between the two trans ligands to donate electron density to the platinum(II) center. researchgate.netnih.gov Furthermore, ligands with significant π-back-donation ability can stabilize the five-coordinate transition state or intermediate formed during an associative substitution mechanism, thereby lowering the activation energy and increasing the reaction rate. nih.gov The general order of the kinetic trans effect for relevant ligands is: H₂O < NH₃ < Cl⁻ < Br⁻ < I⁻ < SR₂ < PR₃ < CO, CN⁻, C₂H₄. wikipedia.org
In the context of dichloro(ethylenediamine)platinum(II), the ligands involved are the two chloride ions and the two nitrogen atoms from the chelating ethylenediamine (B42938) ligand. According to the established series, the chloride ligand has a greater trans-directing influence than the amine (nitrogen) ligands of the ethylenediamine. wikipedia.org This means that in a substitution reaction, a ligand trans to a chloride would be replaced more readily than a ligand trans to one of the ethylenediamine nitrogens. However, in Pt(en)Cl₂, the two chloride ligands are cis to each other, as are the two nitrogen donors. Therefore, each chloride is trans to a nitrogen atom. The differing trans effects of Cl⁻ and the amine group become critical during sequential substitution reactions, for instance, during hydrolysis where chloride ligands are replaced by water molecules. researchgate.net
The mechanism of ligand substitution in such square-planar complexes typically proceeds through an associative pathway (Iₐ or A), involving the formation of a five-coordinate trigonal bipyramidal intermediate. wikipedia.orgnih.gov The rate of this process is directly influenced by the nature of the trans ligand. Ligands with very strong σ-donation capabilities may favor a dissociative interchange (Iₑ) mechanism, while those with strong π-back-donation abilities promote a two-step associative mechanism by stabilizing the pentacoordinated intermediate. nih.gov For ligands like chloride and amines, which are weak σ-donors and have limited π-back-donation capacity, the substitution generally follows an associative interchange (Iₐ) mechanism. nih.gov
Table 1: Relative Kinetic Trans Effect of Ligands Relevant to Dichloro(ethylenediamine)platinum(II) This table provides a simplified ranking of the trans-directing ability of ligands present in or interacting with Pt(en)Cl₂. A higher ranking indicates a stronger effect on the rate of substitution of the opposing ligand.
| Ligand | Chemical Formula | Relative Trans Effect |
| Amine (e.g., from ethylenediamine) | R-NH₂ | Weak |
| Chloride | Cl⁻ | Moderate |
| Thiolate (e.g., from Cysteine) | R-S⁻ | Strong |
| Sulfide (e.g., from Methionine) | R-S-R' | Strong |
Reactivity with Specific Coordinating Solvents (e.g., Dimethyl Sulfoxide (B87167), Acetonitrile)
The reactivity of dichloro(ethylenediamine)platinum(II) is significantly affected by the solvent environment, particularly with coordinating solvents like dimethyl sulfoxide (DMSO) and acetonitrile (B52724). These solvents can participate in solvolysis reactions, where a solvent molecule displaces one or more of the original ligands.
Dimethyl Sulfoxide (DMSO): DMSO is a coordinating solvent that readily reacts with platinum(II) complexes. acs.orgacs.org Studies on the solvolysis of Pt(en)Cl₂ and similar complexes in DMSO show that a chloride ligand is displaced by a DMSO molecule, which coordinates to the platinum center through its sulfur atom. acs.orgacs.org This reaction leads to the formation of the cationic complex [Pt(en)(DMSO)Cl]⁺. acs.org The reaction is driven by the strong affinity of the soft platinum(II) center for the soft sulfur donor in DMSO. The formation of stable intermediate adducts with coordinated DMSO has been unambiguously identified. acs.org The lability of these complexes in DMSO has been noted, suggesting that they can undergo further ligand exchange reactions. canterbury.ac.nz
Acetonitrile: Acetonitrile is another coordinating solvent, though generally considered weaker than DMSO in its interaction with platinum(II). It can also participate in solvolysis reactions. researchgate.netlookchem.com The reaction of Pt(en)Cl₂ in acetonitrile can lead to the substitution of a chloride ligand, forming a cationic acetonitrile adduct. These reactions are often part of the synthesis of more complex trinuclear platinum structures where acetonitrile is used as the solvent. researchgate.net
Table 2: Products of Solvolysis of Dichloro(ethylenediamine)platinum(II) This table summarizes the primary products formed when Pt(en)Cl₂ is dissolved in specific coordinating solvents.
| Solvent | Chemical Formula | Primary Solvolysis Product |
| Dimethyl Sulfoxide | (CH₃)₂SO | [Pt(en)(DMSO)Cl]⁺ acs.org |
| Acetonitrile | CH₃CN | [Pt(en)(CH₃CN)Cl]⁺ researchgate.net |
| Water | H₂O | [Pt(en)Cl(H₂O)]⁺ and [Pt(en)(H₂O)₂]²⁺ researchgate.netsigmaaldrich.com |
Reactivity with Biologically Relevant Small Molecules and Peptides
Interaction with Thiol-Containing Ligands (e.g., Cysteine, Methionine, Glutathione)
Dichloro(ethylenediamine)platinum(II), particularly its aquated form, exhibits high reactivity towards sulfur-containing biomolecules. wku.edu The soft platinum(II) center has a strong affinity for soft sulfur donor atoms, leading to rapid and often robust binding. wku.eduresearchgate.net This interaction is considered a key factor in the broader biological activity of platinum complexes.
Cysteine and Methionine: The amino acids cysteine and methionine are primary targets for platinum complexes within proteins. wku.eduresearchgate.net The reaction with the thiol group of cysteine is particularly strong, often leading to the formation of irreversible covalent adducts. researchgate.netdntb.gov.ua Theoretical studies indicate that the platinum-cysteine bond is significantly stronger than the platinum-methionine bond. researchgate.net The reaction with the thioether group of methionine is also favorable, though the resulting adducts can be reversible. researchgate.netwku.edu The platinum center can coordinate to the sulfur atom of methionine, and in some cases, can form a chelate by also binding to the N-terminal amine or a deprotonated amide nitrogen, depending on the peptide sequence and reaction conditions. wku.edunih.gov The reaction rates are influenced by the steric bulk of the ligands on the platinum complex. wku.edu
Glutathione: Glutathione (GSH), a tripeptide containing cysteine, is the most abundant intracellular thiol and plays a critical role in cellular redox balance. aacrjournals.org It readily reacts with aquated platinum complexes. osti.govacs.org This interaction involves the coordination of the platinum to the sulfur atom of the cysteine residue in glutathione. acs.org The formation of glutathione-platinum adducts is a significant pathway for the sequestration and inactivation of platinum complexes within a biological environment. aacrjournals.org The reaction can proceed after the initial formation of monofunctional adducts with other biomolecules, effectively removing the platinum from its initial target. osti.gov
Table 3: Reactivity of Pt(en)Cl₂ with Thiol-Containing Biomolecules This table outlines the nature of the interaction and the typical products formed between aquated Pt(en)Cl₂ and key sulfur-containing molecules.
| Biomolecule | Key Functional Group | Nature of Interaction | Typical Adduct(s) |
| Cysteine | Thiol (-SH) | Strong, often irreversible covalent bond formation. researchgate.net | Pt-S bond formation, e.g., [Pt(en)Cl(Cys)] |
| Methionine | Thioether (-S-CH₃) | Reversible covalent bond formation. researchgate.net Can form chelates. wku.edu | Pt-S bond formation, e.g., [Pt(en)Cl(Met)] |
| Glutathione (GSH) | Thiol (-SH) | Rapid covalent bond formation. acs.org | Pt-S bond formation with the cysteine residue of GSH. |
Mechanisms of Amide Bond Hydrolysis Promoted by Platinum(II) Complexes
Platinum(II) complexes, including the aquated species derived from dichloro(ethylenediamine)platinum(II), can promote the hydrolytic cleavage of amide bonds in peptides and proteins. nih.govnih.gov This reactivity is highly selective and mechanistically distinct from simple acid or base-catalyzed hydrolysis.
The primary mechanism involves the platinum(II) ion acting as a Lewis acid. nih.govcapes.gov.br The platinum center coordinates to a suitable donor atom on an amino acid side chain, such as the sulfur of methionine or the indole (B1671886) ring of tryptophan. nih.govcapes.gov.br This initial "anchoring" brings the platinum complex into close proximity to the adjacent peptide bond. Subsequently, the platinum(II) ion can coordinate to the carbonyl oxygen of the amide bond. nih.gov This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.govcapes.gov.br
Studies using cis-[Pt(en)(H₂O)₂]²⁺ have demonstrated highly selective cleavage of the amide bond on the C-terminal side of methionine residues. nih.gov The proposed mechanism involves the formation of a six-membered chelate ring where the platinum is coordinated to both the sulfur atom of the methionine side chain and the carbonyl oxygen of the amide bond to be cleaved. nih.gov This chelation activates the amide bond for cleavage by an external water molecule. nih.gov The process is stoichiometric rather than catalytic, as the platinum complex remains bound to the N-terminal fragment after the peptide bond is broken. capes.gov.br The efficiency of this cleavage can be significantly enhanced by microwave irradiation, which accelerates the reaction rate without inducing side reactions. nih.gov
Interactions of Dichloro Ethylenediamine Platinum Ii with Nucleic Acids and Macromolecular Assemblies
DNA Binding Mechanisms and Adduct Formation
The interaction of Dichloro(ethylenediamine)platinum(II) with DNA is a multifaceted process that leads to the formation of various DNA adducts, ultimately disrupting the normal functions of the DNA molecule.
Following aquation, the activated platinum complex preferentially forms covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA. nih.govnih.gov The N7 atom of guanine (B1146940) is the most favorable binding site due to its high electron density and accessibility within the major groove of the DNA double helix. nih.govdb-thueringen.de Binding also occurs at the N7 position of adenine (B156593), but to a lesser extent. db-thueringen.de This initial monofunctional adduct, where the platinum complex is bound to a single nucleobase, is the first step in the formation of more complex DNA lesions. nih.gov
The monofunctional adducts can subsequently react with another nearby nucleobase to form bifunctional crosslinks. The most common of these are intrastrand crosslinks, which occur on the same strand of DNA. For platinum compounds, these predominantly include 1,2-intrastrand crosslinks between adjacent guanine residues, denoted as d(GpG), and between an adenine and an adjacent guanine, known as d(ApG). nih.govnih.gov Another significant type of adduct is the 1,3-intrastrand crosslink, which forms between two guanine bases separated by an intervening nucleotide (d(GpNpG)). nih.govnih.gov Studies comparing Dichloro(ethylenediamine)platinum(II) with its parent compound, cisplatin (B142131), have characterized these various adducts, confirming their formation.
The formation of intrastrand crosslinks by Dichloro(ethylenediamine)platinum(II) induces significant distortions in the secondary structure of the DNA double helix. These adducts cause the DNA to bend or kink at the site of platination, with the helix bending towards the major groove. nih.gov This bending unwinds the DNA helix and widens the minor groove. nih.gov The specific conformational changes can vary depending on the exact nature of the adduct. These structural alterations are a critical consequence of DNA binding, as they interfere with essential cellular processes such as DNA replication and transcription by impeding the machinery involved. nih.gov
While the qualitative aspects of Dichloro(ethylenediamine)platinum(II) binding to DNA are well-documented, specific quantitative data on its binding constants (e.g., K_d or K_a) are not extensively reported in the literature. However, studies on analogous platinum complexes provide insight into the thermodynamics and affinity of these interactions. For instance, research on bipyridyl-(ethylenediamine)platinum(II) revealed that its binding to DNA is an entropically driven process. nih.gov Comparative studies with cisplatin, which has a binding constant (K_b) to tRNA of 1.72 (±0.50) x 10⁴ M⁻¹, suggest a strong interaction. The binding affinity can be influenced by the ligands attached to the platinum center. For example, tethering an intercalating agent to the platinum complex can enhance the rate of DNA platination compared to Dichloro(ethylenediamine)platinum(II) alone. nih.gov
Below is a table summarizing kinetic parameters for a DNA polymerase interacting with platinated DNA, which provides context on how such adducts affect enzymatic processes.
| Parameter | Unmodified DNA | Cisplatin-Modified DNA | Fold Change |
| Apparent K_d (nM) | 26 ± 3 | 86 ± 12 | 3.3 |
| k_p (s⁻¹) | 11 ± 1 | 0.44 ± 0.05 | 25 |
| Specificity (k_p/K_d) | 0.42 | 0.0051 | 82 |
| This table presents kinetic data for the DNA polymerase Dpo4 during nucleotide incorporation opposite a control template versus a cisplatin-damaged template. The data illustrates how the presence of a platinum adduct affects the binding affinity (K_d) and catalytic rate (k_p) of the polymerase. Data adapted from a study on cisplatin-DNA adducts. nih.gov |
RNA Interaction Studies
The interaction of Dichloro(ethylenediamine)platinum(II) with RNA has also been investigated, though it is generally considered a minor target compared to DNA. Studies have shown that Dichloro(ethylenediamine)platinum(II) can react with RNA fragments. A high-performance liquid chromatography (HPLC) study observed the reaction of Dichloro(ethylenediamine)platinum(II) with guanosine (B1672433) and adenosine (B11128). The reaction with guanosine was reported to be complete after 10 hours, while the reaction with adenosine reached a steady state. In contrast, another study found that Dichloro(ethylenediamine)platinum(II) had a very limited effect on the amplification of purified viral RNA. This suggests that the extent and consequence of RNA binding may be context-dependent.
The table below details the reaction products observed between Dichloro(ethylenediamine)platinum(II) and various RNA components.
| RNA Component | Reactivity with Dichloro(ethylenediamine)platinum(II) |
| Guanosine (Guo) | Reaction complete after 10 hours. |
| Adenosine (Ado) | Reaction reaches a steady state. |
| GpG Dinucleotide | Forms adducts. |
| GpA Dinucleotide | Forms adducts. |
| ApA Dinucleotide | Forms adducts. |
| This table summarizes the observed reactivity of Dichloro(ethylenediamine)platinum(II) with various RNA nucleosides and dinucleotides based on HPLC analysis. |
Coordination to RNA and Structural Effects
Dichloro(ethylenediamine)platinum(II), often referred to as cis-DEP, demonstrates significant interaction with RNA, a process analogous to its well-documented binding to DNA. Studies on its DNA-binding characteristics provide a robust model for understanding its coordination to RNA, given the presence of the same purine bases (adenine and guanine) which are the primary targets for platination.
Research using radiolabeled cis-DEP has shown that it forms adducts at identical sites to its more famous counterpart, cisplatin. nih.gov The primary binding sites are sequences rich in guanine. nih.gov The process begins with the hydrolysis of the platinum complex, where a chloride ligand is replaced by a water molecule, forming a reactive aqua species. This species then forms a monofunctional adduct by coordinating to a nitrogen atom (typically N7) of a guanine or adenine base. nih.gov Following this initial binding, the second chloride ligand is displaced, allowing the platinum to form a second bond with a nearby nucleobase, resulting in a stable, bifunctional intrastand cross-link. nih.gov
| Sequence | Relative Frequency of Platination | Type of Adduct |
|---|---|---|
| GG | ~65% | Intrastrand cross-link |
| AG | ~25% | Intrastrand cross-link (Adenine on 5'-terminus) |
| GNG | ~6% | Intrastrand cross-link |
Interactions with Proteins and Other Macromolecules (e.g., Serum Albumin)
Upon entering the biological system, Dichloro(ethylenediamine)platinum(II) readily interacts with a variety of macromolecules, most notably proteins. Plasma proteins, in particular, play a crucial role in the transport and distribution of platinum compounds.
Studies have demonstrated that platinum ethylenediamine (B42938) dichloride binds to proteins in plasma, with a distribution across all protein classes. nih.gov This binding process is relatively rapid, with a reported half-time of approximately one hour. nih.gov The most abundant protein in human plasma is serum albumin, making it a primary target for interaction. Human Serum Albumin (HSA) and its bovine counterpart (BSA) are known to bind a wide array of exogenous and endogenous substances, influencing their bioavailability and pharmacokinetics. ub.edu
The interaction between platinum complexes and serum albumin is typically investigated using spectroscopic techniques such as fluorescence quenching and circular dichroism. The intrinsic fluorescence of albumin, primarily due to its tryptophan residues, is quenched upon the binding of a platinum complex. nih.gov This quenching allows for the determination of key binding parameters. While specific binding constants for Dichloro(ethylenediamine)platinum(II) are not extensively reported, studies on similar platinum(II) complexes interacting with BSA have reported binding constants (Kb) in the order of 105 M-1, indicating a strong interaction. nih.govrsc.org
This binding is a spontaneous process and can lead to conformational changes in the albumin protein. nih.gov Circular dichroism studies on related compounds have shown that the binding can alter the secondary structure of albumin, often observed as a decrease in the α-helical content. nih.gov The binding of the platinum complex is often non-covalent, which is significant because it means the compound can be transported by albumin and subsequently released to interact with its ultimate cellular targets. rsc.org The binding to plasma proteins can also be considered a deactivation pathway, as protein-bound platinum is generally less likely to be cytotoxic. nih.gov
| Parameter | Typical Value/Observation | Method of Determination |
|---|---|---|
| Binding Constant (Kb) | ~105 M-1 | Fluorescence Spectroscopy |
| Binding Stoichiometry (n) | ~1 | Fluorescence Spectroscopy |
| Binding Mechanism | Static Quenching | Fluorescence Spectroscopy |
| Thermodynamics | Spontaneous (ΔG < 0) | Fluorescence Spectroscopy |
| Structural Effect on Albumin | Decrease in α-helical content | Circular Dichroism |
Computational Chemistry and Theoretical Modeling Studies of Dichloro Ethylenediamine Platinum Ii
Investigation of Microsolvation Effects in Reaction Pathways
The aquation of dichloro(ethylenediamine)platinum(II), a critical step in its mechanism of action, has been the subject of detailed computational and theoretical modeling studies. These investigations have particularly focused on the influence of the solvent environment, revealing that the inclusion of explicit water molecules, a concept known as microsolvation, is essential for accurately describing the reaction pathways and energetics.
Theoretical studies employing methodologies such as Hartree-Fock, Density Functional Theory (DFT), and the second-order Møller-Plesset perturbation theory have been instrumental in elucidating the hydrolysis of dichloro(ethylenediamine)platinum(II). researchgate.net These studies have demonstrated that while gas-phase calculations can provide satisfactory agreement with experimental data for the first hydrolysis step, the inclusion of solvent effects is crucial for reproducing the observed rate constant for the second hydrolysis step. researchgate.net This highlights the significant role that individual solvent molecules play in the reaction mechanism.
The process of aquation involves the substitution of a chloride ligand by a water molecule. Computational models have explored this reaction by considering the presence of one or more explicit water molecules in the immediate vicinity of the platinum complex. These water molecules can stabilize the transition state through hydrogen bonding and other non-covalent interactions, thereby lowering the activation energy barrier for the reaction. mdpi.comnsf.gov
Detailed research findings have quantified the impact of microsolvation on the activation barriers for the hydrolysis of cis-dichloro(ethylenediamine)platinum(II). The explicit consideration of solvent molecules provides a more realistic representation of the reaction environment compared to gas-phase calculations alone.
| Reaction Step | Calculated Activation Energy (kJ/mol) |
| First Aquation | 102.4 |
| Second Aquation | 145.6 |
| Table 1: Calculated activation energies for the aquation of cis-dichloro(ethylenediamine)platinum(II) in a microsolvation model. scribd.com |
The data clearly indicates a higher activation energy for the second aquation step compared to the first. The presence of explicit water molecules in the computational models is critical for obtaining these quantitative insights, which are in better agreement with experimental observations. researchgate.net The stabilization of intermediates and transition states by the solvent molecules is a key factor influencing the reaction kinetics. mdpi.com
Advanced Applications of Dichloro Ethylenediamine Platinum Ii in Catalysis
Heterogeneous Catalysis by Dichloro(ethylenediamine)platinum(II)
Dichloro(ethylenediamine)platinum(II), a commercially available platinum complex, has demonstrated significant efficacy as a heterogeneous catalyst. researchgate.net This complex is particularly noted for its application in the stereoselective hydrosilylation of alkynes. researchgate.net A key advantage of using dichloro(ethylenediamine)platinum(II) is its ability to operate under neat conditions, meaning the reaction proceeds without a solvent, which offers environmental and economic benefits. researchgate.net The catalysis is typically conducted at an elevated temperature of 90°C. researchgate.net Its role as a heterogeneous catalyst simplifies product purification and enables catalyst recycling, which is crucial for processes involving expensive precious metals like platinum. researchgate.net
The hydrosilylation of alkynes using dichloro(ethylenediamine)platinum(II) is a highly stereoselective process, though the outcomes vary depending on the structure of the alkyne substrate. researchgate.net
For symmetrical internal alkynes, the reaction proceeds with exceptional selectivity, exclusively yielding the (trans) Z-isomer of the vinylsilane product. researchgate.net This high degree of stereocontrol is a significant finding for the synthesis of specific geometric isomers. researchgate.net
In the case of terminal alkynes, the catalytic process results in a mixture of two isomeric products: the α- and β-(E)-hydrosilylated vinylsilanes. researchgate.net Notably, the formation of the β-(Z)-isomer is not observed in these reactions. researchgate.net The ratio between the α and β-(E) products appears to be influenced by the specific nature of the hydrosilane used in the reaction, indicating that the choice of silane (B1218182) can steer the regioselectivity to a certain degree. researchgate.net
The table below summarizes the research findings on the hydrosilylation of various alkynes catalyzed by dichloro(ethylenediamine)platinum(II).
| Alkyne Type | Substrate(s) | Hydrosilane(s) | Product(s) | Stereoselectivity/Regioselectivity |
| Symmetrical Internal | Diphenylacetylene | Triethylsilane | (Z)-1,2-diphenyl-1-(triethylsilyl)ethene | Exclusive formation of the (trans) Z-isomer |
| Terminal | Phenylacetylene | Triethylsilane | α- and β-(E)-vinylsilanes | Mixture of α and β-(E) isomers; no β-(Z) observed |
| Terminal | 1-Hexyne | Various hydrosilanes | α- and β-(E)-vinylsilanes | Selectivity between α and β-(E) products is influenced by the hydrosilane |
A significant advantage of the heterogeneous nature of the dichloro(ethylenediamine)platinum(II) catalyst is its recyclability. researchgate.net Research has demonstrated that the catalyst can be effectively recovered and reused in subsequent reaction cycles without a discernible loss of catalytic activity. researchgate.net
The table below presents the data from the recyclability study of the dichloro(ethylenediamine)platinum(II) catalyst in the hydrosilylation of an alkyne.
| Catalytic Run | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 98 |
| 4 | 96 |
| 5 | 97 |
Comparative Research and Structure Reactivity Relationships of Dichloro Ethylenediamine Platinum Ii
Comparative Analysis with Cisplatin (B142131) and Transplatin Analogues
The activation of platinum(II) complexes is widely accepted to proceed via hydrolysis, a stepwise process where the chloride ligands are replaced by water molecules. This aquation is a critical prerequisite for subsequent reactions with biological targets. Theoretical and experimental studies show that the hydrolysis process for Dichloro(ethylenediamine)platinum(II) shares similarities with cisplatin, yet exhibits distinct characteristics. researchgate.net
The comparative reactivity is not limited to hydrolysis. The reaction kinetics with various biomolecules are also influenced by the ligand sphere. While carboplatin, for instance, undergoes a much slower aquation rate than cisplatin, leading to different reaction timelines, the fundamental reactivity of the platinum center remains a key determinant. oncohemakey.comcapes.gov.br
Table 1: Comparative Hydrolysis Characteristics of Platinum(II) Complexes
| Compound | First Hydrolysis Rate Constant (k₁) | Second Hydrolysis Rate Constant (k₂) | General Reactivity Profile |
|---|---|---|---|
| Dichloro(ethylenediamine)platinum(II) | Similar to cisplatin; influenced by chelate effect. researchgate.net | Slower than first step; solvent effects are critical for accurate rate determination. researchgate.net | Activation via aquation is required; reactivity is governed by the aquated species. |
| Cisplatin | Rate-determining for DNA binding; slower than transplatin's initial step. | Significantly slower than the first hydrolysis step. | Forms reactive monoaqua and diaqua species that bind to DNA. researchgate.netnih.gov |
| Transplatin | Generally faster than cisplatin due to the trans-effect. nih.govnih.gov | Formation of the diaqua species is less favorable than for cis-isomers. nih.gov | Less reactive towards DNA due to kinetic and steric factors, leading to rapid deactivation. |
The interaction with DNA is a cornerstone of the biological activity of many platinum complexes. Dichloro(ethylenediamine)platinum(II) has been used as a valuable analogue for cisplatin in DNA binding studies, in part because the ethylenediamine (B42938) ligand is not lost, and it can be radiolabeled for easier tracking. nih.govnih.gov
Research demonstrates that Dichloro(ethylenediamine)platinum(II) forms adducts at identical sites on DNA as cisplatin. nih.govosti.gov The primary binding sites are the N7 positions of purine (B94841) bases, particularly guanine (B1146940). mdpi.com The dominant adducts formed by both complexes are 1,2-intrastrand cross-links between adjacent guanines (d(GpG)) and between adjacent adenine (B156593) and guanine (d(ApG)). nih.govmdpi.com Following initial monofunctional binding to a guanine, a slower rearrangement, or "walking," occurs, leading to the formation of the stable, bifunctional adduct. nih.govosti.gov
In contrast, transplatin also binds to DNA but forms a different spectrum of adducts, including monofunctional adducts and interstrand cross-links, which are repaired more efficiently by the cell. nih.gov The stereochemistry of transplatin prevents the formation of the 1,2-intrastrand d(GpG) cross-link that is characteristic of cisplatin and Pt(en)Cl₂. This difference in the structure of the DNA adducts is a major reason for the disparity in their biological effects. nih.gov
Table 2: Comparative DNA Adduct Formation by Dichloro(ethylenediamine)platinum(II) and Cisplatin
| Adduct Type | Dichloro(ethylenediamine)platinum(II) | Cisplatin |
|---|---|---|
| d(GpG) Intrastrand Cross-link | ~65% nih.gov | ~65% nih.govmdpi.com |
| d(ApG) Intrastrand Cross-link | ~25% nih.gov | ~25% nih.govmdpi.com |
| d(GNG) Intrastrand Cross-link | ~6% nih.gov | ~5-10% nih.govmdpi.com |
| Interstrand Cross-links | Minor fraction | Minor fraction |
| Monofunctional Adducts | Formed as transient intermediates. nih.gov | Formed as transient intermediates. nih.gov |
Investigations of Palladium(II) Analogues and Bimetallic Complexes
To further understand the role of the metal center and explore new chemical space, researchers have synthesized and studied palladium(II) analogues and bimetallic complexes. Palladium and platinum are in the same group in the periodic table and often exhibit similar chemical properties. core.ac.ukwikipedia.org
The direct palladium(II) analogue, Dichloro(ethylenediamine)palladium(II), is a known compound. sigmaaldrich.com Generally, palladium(II) complexes are more labile than their platinum(II) counterparts, meaning they undergo ligand exchange reactions more quickly. While this enhanced reactivity might be considered advantageous, it can also lead to rapid deactivation through reactions with various biomolecules before reaching the intended target. Studies on palladium(II) complexes containing ethylenediamine derivatives have shown them to be inactive in certain biological assays where the platinum versions showed activity, highlighting the critical role of the metal's kinetic properties. nih.gov
Bimetallic and multinuclear platinum complexes have also been explored to investigate cooperative effects and new DNA binding modes. Research has included the synthesis of complexes where two cis-PtCl₂ units are bridged by spacers derived from linked triaminobutane units. researchgate.net These structures allow for the study of long-range DNA cross-linking. The concept of bimetallic complexes extends to other metals as well, with heterobimetallic complexes being designed to combine the properties of different metal centers. acs.org
Structure-Reactivity Relationships in Platinum(II) Complexes with Ethylenediamine Ligands
The systematic modification of the ethylenediamine ligand in Pt(en)Cl₂ analogues has been a fruitful strategy for elucidating structure-reactivity relationships. By altering the steric bulk, hydrophobicity, and hydrogen-bonding capabilities of the non-leaving diamine ligand, it is possible to fine-tune the chemical and biological properties of the resulting complex.
A prime example of this principle comes from comparing cisplatin with oxaliplatin. oncohemakey.com Oxaliplatin contains a more sterically bulky and hydrophobic 1,2-diaminocyclohexane (DACH) ligand instead of the two ammonia (B1221849) ligands. This structural change does not significantly alter the types of DNA adducts formed but creates a bulkier lesion in the DNA major groove. oncohemakey.com This difference in the three-dimensional structure of the adduct affects its recognition by cellular proteins, such as those involved in the mismatch repair (MMR) pathway, which is a key factor in the differential activity profiles of these drugs. oncohemakey.com
Similarly, introducing substituents onto the ethylenediamine backbone of Pt(en)Cl₂ can modulate its reactivity. N-alkylation of the ethylenediamine can increase the lipophilicity of the complex, potentially altering its cellular uptake and distribution. These modifications can also induce subtle changes in the geometry and electronic properties of the platinum center, thereby influencing hydrolysis rates and the kinetics of DNA binding. nih.gov The overarching principle is that the "non-leaving" ligand is not inert; it plays a crucial role in the entire reaction cascade, from initial hydrolysis to the ultimate structure of the DNA adduct and its subsequent biological processing. core.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dichloro(ethylenediamine)platinum(II), and how do reaction conditions influence yield?
- The compound is typically synthesized via ligand substitution using chloroplatinic acid salts. For example, reacting chloroplatinate salts with ethylenediamine in aqueous media yields ~79–95% product, depending on stoichiometry and temperature control . Key parameters include pH adjustment (neutral to slightly acidic) and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for removing unreacted platinum intermediates.
Q. What safety protocols are essential for handling Dichloro(ethylenediamine)platinum(II) in laboratory settings?
- Despite its classification as a non-hazardous transport material , laboratory handling requires stringent precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended during powder handling .
- Spill Management: Collect spilled material using a HEPA-filter vacuum and store in sealed containers. Avoid aqueous washdowns to prevent environmental contamination .
- Waste Disposal: Treat as heavy metal waste; neutralize with chelating agents (e.g., EDTA) before disposal .
Q. How can researchers characterize the purity and structure of Dichloro(ethylenediamine)platinum(II)?
- Elemental Analysis: Confirm Pt, Cl, and N content via inductively coupled plasma mass spectrometry (ICP-MS) and combustion analysis.
- Spectroscopic Methods:
- UV-Vis: Absorption bands at 250–300 nm correlate with Pt-Cl and Pt-N ligand transitions .
- FT-IR: Peaks at 510–530 cm⁻¹ (Pt-Cl stretching) and 1600–1650 cm⁻¹ (NH₂ bending) confirm coordination .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolysis kinetics of Dichloro(ethylenediamine)platinum(II), and how do solvent effects influence reactivity?
- Hydrolysis occurs via sequential aquation:
- First Step: Replacement of Cl⁻ with H₂O (rate constant k₁ ~ 1.2 × 10⁻⁴ s⁻¹ at 25°C), favored in acidic conditions.
- Second Step: Further substitution (rate constant k₂ ~ 3.5 × 10⁻⁵ s⁻¹), significantly accelerated in polar protic solvents due to stabilisation of the transition state .
Q. How does Dichloro(ethylenediamine)platinum(II) induce cellular resistance in cancer models, and what methodological approaches validate these mechanisms?
- Resistance is linked to glutathione (GSH)-mediated detoxification and ATP-dependent efflux pumps:
- GSH Conjugation: LC-MS/MS quantifies Pt-GSH adducts in resistant cell lines (e.g., ovarian carcinoma), showing 3–5× higher adduct formation compared to sensitive lines .
- Efflux Inhibition: Co-treatment with verapamil (a P-glycoprotein inhibitor) restores cytotoxicity by 40–60% in cisplatin-resistant cells, validated via flow cytometry and IC₅₀ shift assays .
Q. What computational strategies are effective for predicting the electronic and spectroscopic properties of Dichloro(ethylenediamine)platinum(II)?
- TD-DFT for UV-Vis Spectra: Time-dependent DFT simulations (e.g., B3LYP/LANL2DZ) reproduce experimental absorption bands (error < 10 nm) by modeling ligand-to-metal charge transfer (LMCT) transitions .
- Vibrational Frequency Analysis: Hartree-Fock methods coupled with polarizable continuum models (PCM) accurately predict IR-active modes, with deviations <2% from experimental data .
Q. How do researchers resolve contradictions between experimental and theoretical data in hydrolysis studies?
- Case Example: Gas-phase calculations overestimate the second hydrolysis rate by 2–3 orders of magnitude. Incorporating explicit solvent molecules (e.g., 6–8 H₂O molecules in the Pt coordination sphere) aligns theoretical k₂ values with experimental kinetics .
- Validation: Isotope-labeling (¹⁸O-H₂O) tracks aquation pathways, while stopped-flow spectroscopy monitors real-time Cl⁻ release .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
